4-Benzoylphenyl piperidine-1-sulfonate
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Overview
Description
4-Benzoylphenyl piperidine-1-sulfonate is a chemical compound with the molecular formula C18H19NO4S and a molecular weight of 345.41 g/mol . This compound is known for its unique structure, which includes a benzoyl group attached to a phenyl ring, which is further connected to a piperidine sulfonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylphenyl piperidine-1-sulfonate typically involves the reaction of 4-benzoylphenol with piperidine sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of the compound. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylphenyl piperidine-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzoyl and piperidine groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce various piperidine derivatives .
Scientific Research Applications
4-Benzoylphenyl piperidine-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzoylphenyl piperidine-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylphenol: A precursor in the synthesis of 4-Benzoylphenyl piperidine-1-sulfonate.
Piperidine sulfonic acid: Another precursor used in the synthesis.
Benzoyl derivatives: Compounds with similar benzoyl groups but different functional groups attached.
Uniqueness
This compound is unique due to its combination of benzoyl, phenyl, and piperidine sulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(4-benzoylphenyl) piperidine-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)23-24(21,22)19-13-5-2-6-14-19/h1,3-4,7-12H,2,5-6,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQXKQYCBEMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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